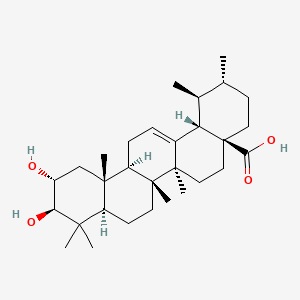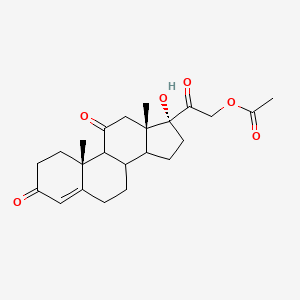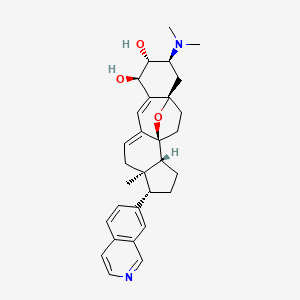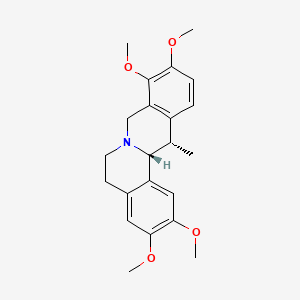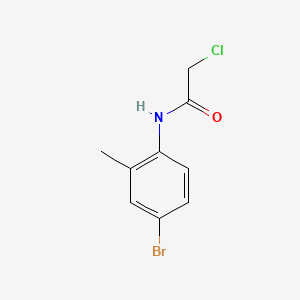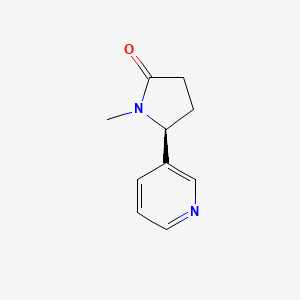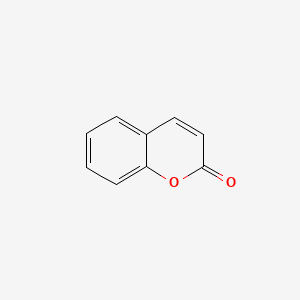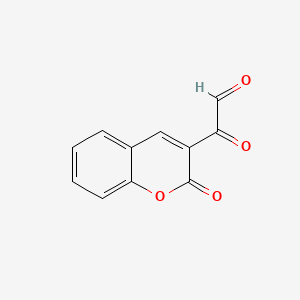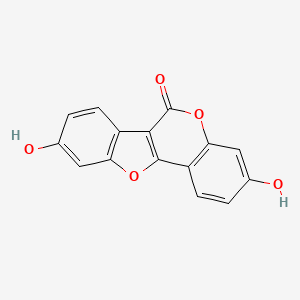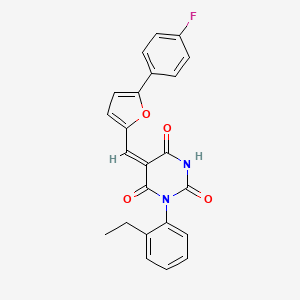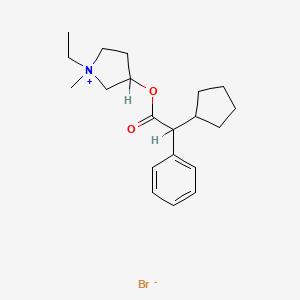
Cyclopyrronium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopyrronium bromide, also known as glycopyrronium bromide, is a synthetic quaternary ammonium compound. It belongs to the muscarinic anticholinergic group and is used primarily as a medication to reduce secretions in the airways, saliva, and other bodily fluids. It does not cross the blood-brain barrier, which limits its central nervous system effects .
Preparation Methods
The preparation of cyclopyrronium bromide involves several steps:
Protection of Hydroxyl Group: The hydroxyl group of alpha-cyclopentyl mandelic acid is protected by benzyl.
Esterification: The protected compound is esterified with 1-methyl-3-pyrrolidinol to obtain a key intermediate ester.
Debenzylation: The intermediate ester is debenzylated under palladium on carbon (Pd/C) conditions.
Quaternization: The resulting compound is quaternized with methyl bromide to form the bromide salt.
Purification: The crude product is separated, filtered, and refined to obtain the final product .
Chemical Reactions Analysis
Cyclopyrronium bromide undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are not its primary reactions.
Substitution: The compound is more commonly involved in substitution reactions, particularly quaternization, where a methyl group is introduced.
Common Reagents and Conditions: Typical reagents include methyl bromide for quaternization and Pd/C for debenzylation.
Scientific Research Applications
Cyclopyrronium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses.
Biology: It is studied for its effects on muscarinic receptors and its role in inhibiting cholinergic transmission.
Medicine: It is used to treat conditions like chronic obstructive pulmonary disease (COPD), hyperhidrosis (excessive sweating), and to reduce salivary, tracheobronchial, and pharyngeal secretions during surgery .
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Cyclopyrronium bromide acts as a competitive inhibitor of muscarinic receptors, particularly M1, M2, M3, M4, and M5 receptors. By blocking these receptors, it inhibits cholinergic transmission, leading to reduced secretions in various parts of the body. This mechanism makes it effective in treating conditions like COPD and hyperhidrosis .
Comparison with Similar Compounds
Cyclopyrronium bromide is often compared with other muscarinic antagonists such as:
Atropine: Unlike atropine, this compound does not cross the blood-brain barrier, making it safer for use in patients where central nervous system effects are a concern.
Tiotropium: this compound has a wider therapeutic window compared to tiotropium, making it a preferred choice in certain treatments.
Ipratropium: Both compounds are used in the treatment of respiratory conditions, but this compound has a longer duration of action .
This compound stands out due to its specific receptor affinity and limited central nervous system effects, making it a unique and valuable compound in both research and clinical settings.
Properties
CAS No. |
15599-22-1 |
|---|---|
Molecular Formula |
C20H30BrNO2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HZVNJIOPUIMLRO-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclopyrronium bromide; Cyclopyrronii bromidum |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



